![molecular formula C19H27N3O3 B2842526 (4-环丁基哌嗪-1-基)(6-((四氢-2H-吡喃-4-基)氧基)吡啶-3-基)甲酮 CAS No. 1154322-78-7](/img/structure/B2842526.png)
(4-环丁基哌嗪-1-基)(6-((四氢-2H-吡喃-4-基)氧基)吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone” is an organic compound that serves as an intermediate in organic synthesis and medicinal chemistry . It’s used in the synthesis of cell biology reagents .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-methoxymethyl-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in a dry reaction flask . The mixture is immersed in a -60°C cold well and the methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0°C over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Chemical Reactions Analysis
In organic synthetic transformations, the ketone carbonyl group in this compound can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .科学研究应用
合成和抗菌活性
对新型杂环化合物(包括那些与(4-环丁基哌嗪-1-基)(6-((四氢-2H-吡喃-4-基)氧基)吡啶-3-基)甲苯酮)在结构上相关的化合物的研究,在抗癌和抗菌剂的开发中显示出了巨大的前景。一项研究重点介绍了新的 1,3-恶唑环合吡啶基-吡唑啉的合成和分子对接研究,证明了有效的抗癌和抗菌活性。这些化合物对各种癌细胞系和致病菌株表现出很高的效力,表明它们作为药物的潜力 (Katariya, Vennapu, & Shah, 2021)。
H3 拮抗剂的可扩展合成
对类似化合物的另一项研究涉及 H3 受体拮抗剂的可扩展合成。一项研究详细介绍了结构类似化合物的合成工艺演变,重点介绍了为最大程度降低生产成本和提高效率而做出的努力。第三代合成工艺引入了关键改进,证明了化学工业正在不断寻求更有效、更具成本效益的药物生产方法 (Pippel et al., 2011)。
抗癌评估
包括与所述化学结构相关的复杂杂环化合物的合成已被评估其抗癌特性。一项研究工作重点是创建和测试各种衍生物的抗癌活性,揭示了从中等的良好产率和作为抗癌剂的潜力。这些研究强调了在寻找新疗法时结构多样性的重要性 (Gouhar & Raafat, 2015)。
抗菌和抗分枝杆菌活性
已合成并评估了具有相似结构框架的化合物,以了解其抗菌和抗分枝杆菌活性。例如,对烟酸酰肼衍生物的研究已对各种细菌菌株显示出有希望的结果,突出了开发新的抗菌剂的潜力 (Sidhaye et al., 2011)。
属性
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-2-1-3-16)15-4-5-18(20-14-15)25-17-6-12-24-13-7-17/h4-5,14,16-17H,1-3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCIMRQKRGCWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclobutylpiperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。